
5,8-Dibromoquinoxaline
Overview
Description
5,8-Dibromoquinoxaline is a halogenated heterocyclic compound with the molecular formula C8H4Br2N2 and a molecular weight of 287.94 g/mol It is characterized by the presence of two bromine atoms at the 5 and 8 positions of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,8-Dibromoquinoxaline can be synthesized through the bromination of quinoxaline. The general procedure involves adding bromine dropwise to a magnetically stirred refluxing solution of quinoxaline in an appropriate solvent, such as acetonitrile . The reaction mixture is heated at reflux temperature for a specified period, typically around 25 hours, under an inert atmosphere. The reaction is monitored using thin-layer chromatography or nuclear magnetic resonance spectroscopy. After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature bromination techniques and efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoxalines, while oxidation can produce quinoxaline dioxides .
Scientific Research Applications
5,8-Dibromoquinoxaline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of 5,8-Dibromoquinoxaline involves its interaction with specific molecular targets and pathways. The bromine atoms at the 5 and 8 positions enhance its reactivity, allowing it to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 2,6-Dichloroquinoxaline
- 2,3-Dichloroquinoxaline
- 2,5-Dibromohydroquinone
Comparison: Compared to other halogenated quinoxalines, it exhibits distinct properties that make it suitable for specialized applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
5,8-dibromoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBXKVJNVNNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467892 | |
| Record name | 5,8-dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148231-12-3 | |
| Record name | 5,8-dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Dibromoquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5,8-Dibromoquinoxaline suitable for use in conjugated polymers?
A1: this compound acts as an electron-accepting unit due to the electron-withdrawing nature of the quinoxaline moiety. When copolymerized with electron-donating monomers, it forms D-A conjugated polymers. [, , , , , ] These polymers exhibit intramolecular charge transfer, leading to desirable properties like narrow band gaps and broad absorption in the visible region, crucial for applications like organic photovoltaics and light-emitting diodes. [, , , ]
Q2: How does modifying the donor unit in a copolymer containing this compound affect the polymer's properties?
A2: Research shows that incorporating different donor units alongside this compound significantly impacts the polymer's properties. For instance, using thiophene units instead of benzodithiophene led to a more planar polymer backbone in PTQTS, enhancing intermolecular π-stacking and ultimately improving photovoltaic performance. [] This highlights how structural modifications tune the polymer's electronic and optical characteristics.
Q3: Can you elaborate on the impact of structural modifications on the absorption properties of these polymers?
A3: Studies show a direct correlation between the structure of the acceptor unit and the polymer's absorption properties. For example, increasing the electron-withdrawing ability of the co-monomer by using 5,8-dibromo-2,3-diphenylquinoxaline or 10,13-dibromodibenzo[a,c]phenazine instead of this compound resulted in a redshift in the absorption spectra of the resulting polymers. [] This modification allows for better harvesting of light in the visible region, crucial for solar cell applications.
Q4: Beyond organic photovoltaics, are there other potential applications for these D-A polymers?
A4: Yes, these polymers exhibit promising electrochromic properties. Research on polymers incorporating 2,3-di(2-pyridyl)-5,8-dibromoquinoxaline as the acceptor unit demonstrated their ability to switch between different colors upon electrochemical oxidation and reduction. [] These properties, coupled with high optical contrasts in the near-infrared region and fast switching times, make them suitable candidates for applications like smart windows and displays.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

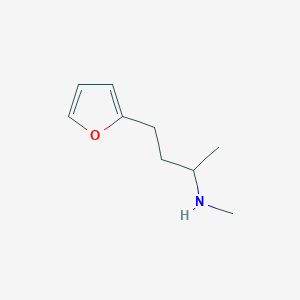


![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)
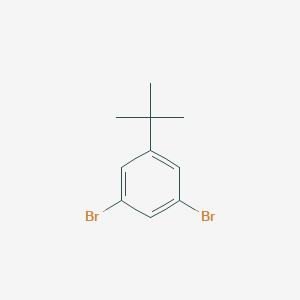
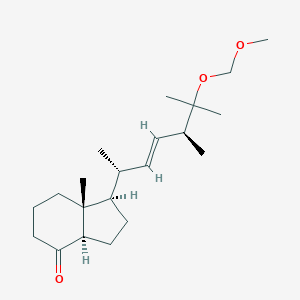
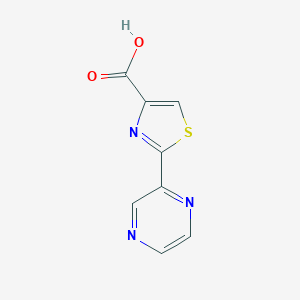
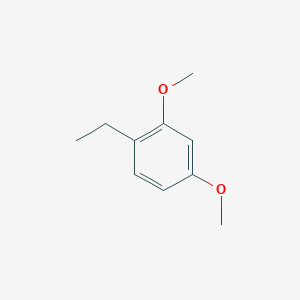


![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B189855.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)
